Aminoguanidine deriv.
Description
Historical Context and Evolution of Aminoguanidine (B1677879) Research
The investigation into aminoguanidine and its related structures has progressed significantly over time. A landmark discovery was the identification of aminoguanidine's capacity to thwart the formation of advanced glycation end-products (AGEs). researchgate.netnih.gov This critical finding positioned aminoguanidine, also known by the name pimagedine, as a promising candidate for mitigating diabetic complications. researchgate.netcymitquimica.com Subsequent research has expanded from this initial focus, delving into a wider array of derivatives and uncovering additional mechanisms of action and therapeutic possibilities. ijisrt.comnih.gov
Significance of the Guanidine (B92328) Moiety in Medicinal Chemistry
The guanidine functional group is a cornerstone of medicinal chemistry, largely owing to its distinct physicochemical characteristics. tandfonline.comnih.gov As a potent organic base, it exists in a protonated, positively charged state at physiological pH, enabling it to form robust hydrogen bonds and ionic interactions with biological macromolecules. researchgate.netmdpi.com This capacity for strong, multi-point interactions makes the guanidinium (B1211019) group a "privileged" structure in drug design. researchgate.net Its natural occurrence in the amino acid arginine highlights its fundamental importance in the structure and function of proteins. The adaptability of the guanidine moiety has been leveraged in the creation of a multitude of drugs targeting a wide array of diseases. tandfonline.comnih.govscilit.com
Overview of Diverse Biological Applications of Aminoguanidine Derivatives
Aminoguanidine derivatives are noted for a wide range of biological effects, rendering them valuable starting points for drug development. ijisrt.combohrium.com Key areas of investigation include their roles as:
Antimicrobial and Antifungal Agents: Certain derivatives have demonstrated significant efficacy against a variety of bacteria and fungi, including strains that have developed resistance to conventional drugs. ijisrt.comd-nb.info
Anticancer Agents: The antiproliferative effects of specific aminoguanidine derivatives against several types of cancer cells have been documented. bohrium.com
Anti-inflammatory Agents: The anti-inflammatory potential of these compounds is a major focus of ongoing research. ijisrt.comnih.gov
Antiviral Agents: The capacity of some derivatives to inhibit the replication of viruses has been explored. ijisrt.com
Enzyme Inhibitors: A central aspect of their therapeutic potential lies in their ability to inhibit various enzymes. nih.gov
This extensive range of applications underscores the chemical and therapeutic importance of the aminoguanidine scaffold. ijisrt.comijisrt.com
Structure
2D Structure
Properties
CAS No. |
139613-40-4 |
|---|---|
Molecular Formula |
C17H21BrN4O6S |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H13BrN4O3.C7H8O3S/c1-17-8-3-6(5-13-14-10(12)15-16)7(11)4-9(8)18-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,16H,1-2H3,(H3,12,14,15);2-5H,1H3,(H,8,9,10) |
InChI Key |
YJXCQHUVUSAOOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
Synonyms |
N1-Hydroxy-N3[(6-bromo-3,4-dimethoxybenzylidene)amino]guanidine tosyla te |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Aminoguanidine Derivatives
Classical and Contemporary Approaches to Aminoguanidine (B1677879) Derivative Synthesis
The inherent reactivity of the aminoguanidine scaffold allows for its modification through several fundamental reaction types, including cyclization, condensation, and acylation. These processes have been foundational in developing a vast library of aminoguanidine-based compounds.
Cyclization Reactions in Heterocyclic Compound Synthesis from Aminoguanidine
The aminoguanidine molecule, with its chain of three nitrogen atoms and a carbon atom, is an ideal precursor for the synthesis of various heterocyclic systems. at.ua Both classical and modern synthetic methods leverage this feature to construct rings of varying complexity. at.uaijisrt.com
A prominent example is the synthesis of 3-amino-1,2,4-triazoles. The classical Thiele synthesis involves the acylation of aminoguanidine at the hydrazine (B178648) moiety, followed by cyclization of the resulting acylaminoguanidine intermediate with an alkali. at.ua More contemporary methods have expanded on this, utilizing aminoguanidine bicarbonate in cyclization reactions to produce a variety of heterocyclic compounds. ijisrt.com For instance, a new set of 1H-1,2,4-triazol-3-ylbenzenesulfonamide derivatives has been synthesized by first creating 3-amino-1H-1,2,4-triazole through the cyclization condensation of aminoguanidine bicarbonate with a suitable carboxylic acid. ijisrt.com
Aminoguanidine is also a key starting material for pyrazole (B372694) derivatives. It reacts with β-oxo-esters to form pyrazolones directly. For example, the reaction of aminoguanidine nitrate (B79036) with ethyl acetoacetate (B1235776) yields 1-guanyl-3-methyl-5-pyrazolone. at.ua Furthermore, aminoguanidine can be used to synthesize pyrimidinylpyrazoles through a stepwise reaction with a diketone compound. ijisrt.com
Recent advancements have demonstrated the use of aminoguanidine as a catalyst in reductive cyclization reactions. An inexpensive and efficient method for synthesizing benzimidazoles, benzoxazoles, and benzothiazoles involves the aminoguanidine-catalyzed reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane. organic-chemistry.orgacs.org This metal-free approach operates under mild conditions and highlights the expanding role of aminoguanidine in facilitating green synthetic methodologies. organic-chemistry.org
| Heterocyclic System | Starting Materials | Key Reaction Type | Reference |
| 3-Amino-1,2,4-triazoles | Aminoguanidine, Carboxylic Acids/Acyl Halides | Acylation followed by Cyclization | at.ua |
| 1H-1,2,4-triazol-3-ylbenzenesulfonamides | Aminoguanidine bicarbonate, Carboxylic acid, Sulfonyl chloride | Cyclization-Condensation, Nucleophilic Substitution | ijisrt.com |
| Pyrazolones | Aminoguanidine nitrate, β-oxo-esters (e.g., ethyl acetoacetate) | Condensation-Cyclization | at.ua |
| Pyrimidinylpyrazoles | Aminoguanidine bicarbonate, Diketone | Stepwise Condensation-Cyclization | ijisrt.com |
| Benzimidazoles | o-Phenylenediamines, CO2, Triethoxysilane | Catalytic Reductive Cyclization | organic-chemistry.orgacs.org |
Condensation Reactions with Carbonyl Compounds
The condensation of aminoguanidine with aldehydes and ketones is a fundamental and widely used method for synthesizing aminoguanidine hydrazones, also known as guanylhydrazones or Schiff bases. nih.govsciencemadness.org This reaction typically involves the nucleophilic attack of the hydrazine nitrogen of aminoguanidine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
The reaction can be catalyzed by either acid or base. nih.gov Under acidic conditions, the carbonyl group is protonated, forming an oxonium salt, which increases its electrophilicity and facilitates the nucleophilic attack. nih.gov In alkaline conditions, the reactivity of the nucleophile is enhanced.
A variety of aminoguanidine salts can be used, including aminoguanidine hydrochloride and aminoguanidine bicarbonate, often in a suitable solvent like ethanol (B145695). d-nb.infonih.govmdpi.com For example, a series of novel aminoguanidine derivatives were prepared by reacting intermediate aldehydes with aminoguanidine bicarbonate in refluxing ethanol in the presence of concentrated hydrochloric acid. d-nb.infonih.gov The reaction of 1-amino-2-nitroguanidine (ANQ) with aldehydes and ketones also proceeds via this condensation pathway to form the corresponding hydrazine or Schiff base compounds. nih.gov It has been noted that only the hydrazino group of ANQ reacts with the aldehyde group, which is attributed to the strong electron-withdrawing effect of the nitro group reducing the reactivity of the amino group. nih.gov
This straightforward condensation reaction has been employed to synthesize a vast number of aminoguanidine hydrazones with diverse aromatic and heterocyclic moieties. mdpi.comscielo.br
| Reactants | Product Class | Catalyst/Conditions | Reference |
| Aminoguanidine, Aldehydes/Ketones | Aminoguanidine Hydrazones (Schiff Bases) | Acid or Base catalysis | nih.govsciencemadness.org |
| Aminoguanidine bicarbonate, Aromatic Aldehydes | (E)-2-(benzylidene)hydrazine-1-carboximidamides | Concentrated HCl, Ethanol, 50°C | d-nb.infonih.gov |
| 1-Amino-2-nitroguanidine (ANQ), Aldehydes/Ketones | N'-nitro-2-(ylidene)hydrazinecarboximidamides | Acid or Base catalysis | nih.gov |
| 2-(methylmercapto)-2-imidazoline, Hydrazine hydrate, then Aldehydes | Imidazoline-based Aminoguanidine Hydrazones | Reflux in ethanol | scielo.br |
Acylation and Other Derivatization Processes
Acylation is another key strategy for the derivatization of aminoguanidine. This process typically involves the reaction of aminoguanidine with acylating agents such as carboxylic acid chlorides or anhydrides. at.uabeilstein-journals.org The site of acylation can be controlled by the reaction conditions. For instance, in the classical synthesis of 3-amino-1,2,4-triazoles, acylation occurs at the hydrazino moiety of aminoguanidine. at.ua
The acylation of more complex aminoguanidine derivatives, such as triaminoguanidines, has also been explored. Depending on the reaction conditions, N,N',N''-tris(benzylamino)guanidinium salts can react with carboxylic acid chlorides to yield either symmetrical N,N',N''-tris(N-acyl-N-benzylamido)guanidines or mesoionic 4-amino-1,2,4-triazolium-3-hydrazinides. beilstein-journals.org The use of a weak base and mild temperatures favors the formation of the tris(acylamino)guanidine. beilstein-journals.org
Selective acylation can be challenging in molecules with multiple reactive sites. In the case of (2-aminoethyl)guanidine, specific monoacyl derivatives can be obtained through unambiguous synthetic routes to yield either amido guanidines or amino acylguanidines. acs.org The synthesis of amido amidines can be achieved by acylating 3-aminopropionitrile followed by a Pinner synthesis to convert the nitrile to an amidine. acs.org
Synthesis of Specific Classes of Aminoguanidine Derivatives
Building upon the fundamental reactions, specific synthetic routes have been developed to target particular classes of aminoguanidine derivatives with desired properties.
Aminoguanidine Hydrazone Analogues
Aminoguanidine hydrazones (AGHs) represent a significant class of derivatives, and their synthesis is most commonly achieved through the condensation of an aminoguanidine salt with an appropriate aldehyde or ketone. mdpi.comscielo.brnih.gov
A general procedure involves refluxing a mixture of aminoguanidine hydrochloride or bicarbonate with the carbonyl compound in a solvent like methanol (B129727) or ethanol. nih.gov In some cases, a catalytic amount of acid, such as glacial acetic acid or concentrated hydrochloric acid, is added to facilitate the reaction. nih.govmdpi.com For instance, a series of sixteen guanylhydrazone compounds were synthesized by reacting various aldehydes with aminoguanidine hydrochloride. bohrium.com Another study describes the synthesis of AGH derivatives by first preparing a key hydrazinyl-imidazole intermediate, which is then condensed with various aldehydes to yield the final products with yields ranging from 64% to 93%. scielo.br
Microwave irradiation has also been employed as an efficient method for the synthesis of guanylhydrazone derivatives, significantly reducing reaction times. mdpi.com The reduction of the resulting guanylhydrazones, for example with sodium cyanoborohydride, provides a route to aminoguanidine analogues where the C=N double bond is reduced to a C-N single bond. mdpi.com
| Synthetic Method | Starting Materials | Key Intermediates/Products | Yields | Reference |
| Condensation | Aminoguanidine hydrochloride, various aldehydes | Guanylhydrazone compounds (3a-3p) | Not specified | bohrium.com |
| Two-step Condensation | 2-(methylmercapto)-2-imidazoline, hydrazine hydrate, various aldehydes | AGH-1 to AGH-4 | 64-93% | scielo.br |
| Condensation | Aminoguanidine hydrochloride, aromatic ketones | Guanylhydrazone tetrahydropyran (B127337) derivatives (2, 3, 4) | 100% | mdpi.com |
| Reduction of Hydrazones | Guanylhydrazones (2, 3, 4), sodium cyanoborohydride | Aminoguanidine tetrahydropyran derivatives (5, 6, 7) | 94-100% | mdpi.com |
| Condensation | Aminoguanidine hydrochloride, various aldehydes/ketones | Thirty-one hydrazone analogues | 50-99% | nih.gov |
| Condensation | Intermediate aldehyde, aminoguanidine bicarbonate | Target compounds 4a-f, 5a-i, 9a-c | Not specified | d-nb.infonih.gov |
N-Hydroxy-N'-aminoguanidine Derivatives
N-hydroxy-N'-aminoguanidine derivatives are a distinct class of compounds that have been synthesized as potential therapeutic agents. nih.gov The synthesis of the parent compound, N-hydroxy-N'-aminoguanidine tosylate, can be achieved from thiosemicarbazide. ijpsonline.com
The primary synthetic route to derivatives of this class involves the formation of Schiff bases through the condensation of N-hydroxy-N'-aminoguanidine with various aldehydes. nih.gov A series of N-hydroxy-N'-aminoguanidine Schiff bases were synthesized by reacting the parent compound with different aromatic aldehydes. nih.gov In some cases, the aldehydes themselves required multi-step synthesis prior to the condensation reaction. nih.gov For example, the synthesis of a quinoline-containing derivative involved multiple steps, including reduction and/or oxidation, to prepare the aldehyde precursor. nih.gov
The condensation is typically carried out by reacting equimolar quantities of N-hydroxy-N'-aminoguanidine tosylate and the appropriate aldehyde in ethanol, often with a catalytic amount of glacial acetic acid. ijpsonline.com Microwave-assisted synthesis has also been successfully applied to this reaction, offering rapid and efficient production of the desired Schiff bases with yields ranging from 80-94%. ijpsonline.com The characterization of these compounds has been supported by techniques such as nitrogen-15 (B135050) NMR spectroscopy to determine tautomeric equilibria and pKa values. nih.gov
| Derivative Class | Synthetic Precursor | Reaction Type | Key Features | Reference |
| Schiff bases of N-hydroxy-N'-aminoguanidine | N-hydroxy-N'-aminoguanidine, various aldehydes | Condensation (Schiff base formation) | Some designed with ortho-hydroxy groups for increased stability | nih.gov |
| Schiff bases of N-hydroxy-N'-aminoguanidine | N-hydroxy-N'-aminoguanidine tosylate, substituted benzaldehydes | Microwave-assisted condensation | Reaction times of 1.5-3 minutes, yields of 80-94% | ijpsonline.com |
| N-hydroxy-N'-aminoguanidine derivatives | N/A | N/A | Characterized by 15N NMR spectroscopy | nih.gov |
Aminoguanidine Derivatives Incorporating 1,2,4-Triazol Moieties
The synthesis of aminoguanidine derivatives that feature a 1,2,4-triazole (B32235) ring is a significant area of research, leveraging the diverse biological activities associated with the triazole nucleus. researchgate.net Several synthetic strategies have been developed, often involving the cyclization of an aminoguanidine-derived intermediate.
A classical and common method involves the acylation of aminoguanidine with carboxylic acids or their derivatives (like acid chlorides) to form an N-acyl aminoguanidine intermediate. mdpi.comat.ua This intermediate then undergoes cyclization, often facilitated by heat or alkaline conditions, to yield the 3-amino-5-substituted-1,2,4-triazole ring. at.ua For instance, reacting aminoguanidine bicarbonate with formic acid and heating the resulting aminoguanidine formate (B1220265) solution at 120°C produces 3-amino-1,2,4-triazole in high yield. orgsyn.org
More contemporary approaches aim for greater efficiency and sustainability. One-pot reactions have been developed; for example, a two-step, one-pot synthesis involves the reaction of cyanamide (B42294) with hydroxylamine, followed by an iron (III) chloride-catalyzed reaction with nitriles to form the 3-amino-1,2,4-triazole core. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool. mdpi.comrsc.org This technique can significantly reduce reaction times and improve yields. mdpi.com A general protocol for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of various carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions, which is particularly effective for volatile starting materials. mdpi.com
Researchers have also explored combining the aminoguanidine fragment and 1,2,4-triazole moieties to generate new classes of potential antimicrobial agents. ijisrt.com In one such study, two series of aminoguanidine derivatives incorporating 1,2,4-triazoles were designed and synthesized, with some compounds showing potent antibacterial activity.
Table 1: Selected Synthetic Approaches for 3-Amino-1,2,4-Triazole Derivatives
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Aminoguanidine Bicarbonate, Carboxylic Acid | Acid catalysis, Microwave irradiation | 5-substituted 3-amino-1,2,4-triazoles | mdpi.com |
| Aminoguanidine Hydrochloride, Succinic Anhydride, Amines | Microwave irradiation | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |
| Aminoguanidine Bicarbonate, Formic Acid | Heat (120°C) | 3-amino-1,2,4-triazole | orgsyn.org |
| Carboxylic Acid Chlorides, Aminoguanidines | - | N-acyl aminoguanidines (intermediate) | mdpi.com |
Pentacycloundecane-Conjugated Analogues
The conjugation of aminoguanidine with polycyclic structures like pentacycloundecane represents a strategy to enhance biological activity by introducing a bulky, lipophilic cage moiety. nih.govresearchgate.net This approach has been specifically investigated for its effect on the inhibition of nitric oxide synthase (NOS). nih.govresearchgate.net
The synthesis of these conjugates involves creating a linkage between the aminoguanidine core and the pentacycloundecane cage. Research has described the synthesis and in-vitro activity of pentacycloundecane-conjugated aminoguanidine analogues. nih.govresearchgate.net The aim of these studies was to evaluate how the pentacycloundecane substituent affects the NOS inhibitory activity of aminoguanidine. nih.govresearchgate.net
The results from these studies confirmed that the pentacycloundecane structure can substantially enhance the inhibitory potency against NOS. researchgate.net For example, a comparison of the IC₅₀ values for aminoguanidine and its pentacycloundecane conjugate, 8-imino-N-guanidino-pentacyclo-undecane, revealed a significant increase in potency for the conjugated analogue. nih.gov While both aminoguanidine and its tryptamine-derived pentacycloundecane conjugates showed selectivity for the inducible and neuronal isoforms of the NOS enzyme, they were generally weak inhibitors requiring high concentrations for complete inhibition. nih.govresearchgate.net
Table 2: Nitric Oxide Synthase (NOS) Inhibition by Aminoguanidine and its Pentacycloundecane Conjugate
| Compound | Target | IC₅₀ (M) | Potency Increase vs. Aminoguanidine | Reference |
| Aminoguanidine | NOS | 2.306 x 10⁻³ | - | nih.gov |
| 8-imino-N-guanidino-pentacyclo-undecane | NOS | 8.803 x 10⁻⁵ | >26-fold | nih.gov |
Principles of Green Chemistry in Aminoguanidine Derivative Synthesis
The application of green chemistry principles to the synthesis of aminoguanidine derivatives, particularly guanylhydrazones, is gaining traction to reduce environmental impact and improve efficiency. These principles focus on minimizing waste, avoiding hazardous substances, and increasing energy efficiency. researchgate.net
A key green technique is the use of microwave-assisted synthesis. nih.govijsdr.orgresearchgate.net This method often leads to a significant reduction in reaction times and enhanced yields compared to conventional heating methods. researchgate.net For example, a green protocol for synthesizing guanylhydrazones involves a microwave-assisted condensation reaction between chalcones and aminoguanidine hydrochloride using anhydrous K₂CO₃ as a solid support, which eliminates the need for organic solvents and harsh external bases.
Another principle is the use of safer solvents or solvent-free conditions. The synthesis of heterocyclic hydrazones has been achieved using green chemistry approaches that minimize or eliminate the use of hazardous organic solvents. researchgate.net Some protocols have been developed that use water as the reaction medium or proceed without any solvent, relying on the reactants themselves. ijisrt.com
Atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a central concept. Designing synthetic pathways that reduce the use of protecting groups and other auxiliary substances is a key aspect of this. iris-biotech.de Furthermore, the development of electrochemical methods, such as the dehydrogenative C–N coupling for synthesizing 1H-indazoles from hydrazones, represents a metal- and oxidant-free green protocol that can be performed under mild conditions. rsc.org These approaches collectively contribute to more sustainable and environmentally benign methods for producing aminoguanidine derivatives.
Mechanistic Insights into the Biological Activities of Aminoguanidine Derivatives: Preclinical and in Vitro Investigations
Enzyme Modulation and Inhibition by Aminoguanidine (B1677879) Derivatives
Aminoguanidine and its derivatives exert their biological effects through the modulation of several key enzymatic pathways. These compounds are recognized for their ability to inhibit nitric oxide synthases and intercept the advanced glycation end-product (AGE) pathway.
Advanced Glycation End-product (AGE) Pathway Interception
Aminoguanidine is a well-documented inhibitor of the formation of advanced glycation end-products (AGEs). researchgate.netresearchgate.net AGEs are formed through a series of non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, and nucleic acids. nih.gov This process, known as the Maillard reaction, leads to the formation of a Schiff base and subsequently Amadori products. nih.gov Further reactions result in the formation of irreversible, cross-linked AGEs. ahajournals.org Aminoguanidine intercepts this pathway, primarily by trapping reactive carbonyl intermediates. researchgate.net
The principal mechanism by which aminoguanidine inhibits AGE formation is through the scavenging of reactive carbonyl species (RCS). researchgate.netuib.esresearchgate.net These highly reactive dicarbonyl compounds, such as methylglyoxal, glyoxal, and 3-deoxyglucosone, are key intermediates in the AGE formation pathway. researchgate.netnih.gov Aminoguanidine, being a highly reactive nucleophilic agent, rapidly reacts with these α,β-dicarbonyl compounds. researchgate.netnih.gov This reaction prevents them from reacting with proteins and forming AGEs. researchgate.net The resulting adducts are substituted 3-amino-1,2,4-triazine derivatives. researchgate.netnih.gov
Aminoguanidine can also react with carbonyl or α-hydroxycarbonyl sugars or their intermediates to form a hydrazone. researchgate.net While it has been proposed that aminoguanidine extensively blocks Amadori carbonyl groups on glycated proteins, studies have shown that this blocking occurs to a limited extent and may not be the primary mechanism for its browning inhibition capacity. nih.gov The main anti-glycation action of aminoguanidine is attributed to its ability to scavenge reactive carbonyl species. uib.es
Table 2: Carbonyl Compounds Scavenged by Aminoguanidine
| Carbonyl Compound | Product of Reaction with Aminoguanidine | Reference |
|---|---|---|
| Methylglyoxal | Substituted 3-amino-1,2,4-triazine derivatives | researchgate.netnih.gov |
| Glyoxal | Substituted 3-amino-1,2,4-triazine derivatives | researchgate.netnih.gov |
| 3-Deoxyglucosone | Substituted 3-amino-1,2,4-triazine derivatives | researchgate.netnih.gov |
| Carbonyl or α-hydroxycarbonyl sugars | Hydrazone | researchgate.net |
Inhibition of AGE Formation Pathways
Aminoguanidine and its derivatives have been identified as potent inhibitors of Advanced Glycation End-product (AGE) formation. This process, a significant contributor to diabetic complications and other age-related diseases, involves the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. The primary mechanism by which aminoguanidine compounds interfere with this pathway is by trapping reactive dicarbonyl intermediates like methylglyoxal, glyoxal, and 3-deoxyglucosone. researchgate.netnih.gov This interaction prevents these highly reactive species from cross-linking with proteins and forming irreversible AGEs. researchgate.nettaylorandfrancis.com The resulting products are substituted 3-amino-1,2,4-triazine derivatives. researchgate.netnih.gov
In vitro studies have demonstrated the dose-dependent efficacy of aminoguanidine in preventing AGE formation. For instance, when beta-2-microglobulin (β2M) was incubated with glucose, aminoguanidine inhibited the formation of N(epsilon)-(carboxymethyl)lysine, a major AGE, by 26% to 53% at aminoguanidine-to-glucose molar ratios of 1:8 to 1:1. nih.gov Under similar conditions, the generation of fluorescent AGEs was inhibited by 30% to 70%. nih.gov Furthermore, aminoguanidine has been shown to suppress AGE formation on β2M that is already bound to AGE-modified collagen. nih.gov
It's important to note that while aminoguanidine is a powerful tool for studying the pathological consequences of AGEs, its utility in in vitro experiments is concentration-dependent. At high concentrations (in excess of 500 microM), it can react with a variety of other biological molecules, which may confound the interpretation of results specifically aimed at understanding AGE inhibition. nih.gov
Table 1: In Vitro Inhibition of AGE Formation by Aminoguanidine
| Biological Target / Model | Inhibitory Effect | Aminoguanidine Concentration / Molar Ratio | Reference |
|---|---|---|---|
| beta-2-microglobulin (β2M) with glucose | 26-53% inhibition of N(epsilon)-(carboxymethyl)lysine formation | 1:8 to 1:1 (Aminoguanidine:Glucose) | nih.gov |
| beta-2-microglobulin (β2M) with glucose | 30-70% inhibition of fluorescent AGE formation | 1:8 to 1:1 (Aminoguanidine:Glucose) | nih.gov |
| Reactive dicarbonyls (methylglyoxal, glyoxal, etc.) | Traps intermediates to form 3-amino-1,2,4-triazine derivatives | Not specified | researchgate.netnih.gov |
Cholinesterase Inhibition: Acetylcholinesterase and Butyrylcholinesterase
Certain aminoguanidine derivatives have demonstrated notable inhibitory activity against cholinesterases, enzymes critical for regulating neurotransmission. Specifically, they have shown effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
One study highlighted an aminoguanidine derivative, referred to as compound 94, which exhibited a threefold stronger inhibitory activity against AChE than the established drug rivastigmine. mdpi.com This particular derivative showed no selectivity towards BChE. mdpi.com In contrast, another derivative, compound 95, was found to be a selective inhibitor of BChE, with its inhibitory activity against AChE being approximately 16-fold lower. mdpi.com A third derivative, compound 96, was identified as a selective AChE inhibitor. mdpi.com These findings underscore the potential for developing highly specific cholinesterase inhibitors based on the aminoguanidine scaffold.
The inhibitory potential of these derivatives is influenced by their molecular structure. The presence of a nitrogen atom in a heterocyclic system, which can act as a proton acceptor, is thought to play a role in the interaction with the active site of cholinesterases. mdpi.com
Table 2: Cholinesterase Inhibition by Aminoguanidine Derivatives
| Compound | Target Enzyme | Inhibitory Activity | Selectivity | Reference |
|---|---|---|---|---|
| Derivative 94 | Acetylcholinesterase (AChE) | 3-fold stronger than rivastigmine | AChE selective | mdpi.com |
| Derivative 95 | Butyrylcholinesterase (BChE) | Not specified | BChE selective (16-fold lower AChE inhibition) | mdpi.com |
| Derivative 96 | Acetylcholinesterase (AChE) | Not specified | AChE selective | mdpi.com |
Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it a key target in cancer therapy. Certain N-hydroxy-N'-aminoguanidine derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov A strong correlation has been observed between the inhibition of L1210 cell growth and the inhibition of ribonucleotide reductase activity by these compounds. nih.gov
One of the most potent derivatives demonstrated 50% inhibition of L1210 cell growth and ribonucleotide reductase activity at concentrations of 1.4 µM and 2 µM, respectively. nih.gov The mechanism of action involves the specific inhibition of the conversion of cytidine (B196190) and deoxycytidine nucleotides within the nucleotide pool and a reduction in the incorporation of radiolabeled cytidine into DNA, without affecting its incorporation into RNA. nih.gov
A novel N-hydroxy-N'-aminoguanidine derivative, ABNM-13, was shown to be a potent RR inhibitor, leading to significant alterations in the deoxyribonucleoside triphosphate (dNTP) pool balance and a marked decrease in the incorporation of radiolabeled cytidine into the DNA of HL-60 cells. nih.gov This inhibition of RR activity caused replication stress, activating Chk1 and Chk2, which in turn led to the downregulation of Cdc25A and an S-phase arrest in the cell cycle. nih.gov Interestingly, the inhibitory mechanism of these N-hydroxy-N'-aminoguanidine derivatives appears to be distinct from that of other RR inhibitors like hydroxyurea (B1673989) and thiosemicarbazone derivatives, and it is not affected by the presence of iron-chelating agents. nih.gov
Table 3: Ribonucleotide Reductase Inhibition by N-hydroxy-N'-aminoguanidine Derivatives
| Derivative | Cell Line | IC50 (Cell Growth) | IC50 (RR Activity) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Most potent of 12 derivatives | L1210 | 1.4 µM | 2 µM | Inhibits conversion of cytidine nucleotides and their incorporation into DNA. | nih.gov |
| ABNM-13 | HL-60 | Not specified | Potent inhibitor | Alters dNTP pool balance, decreases cytidine incorporation into DNA, induces S-phase arrest. | nih.gov |
Diamine Oxidase (DAO) and Copper Amine Oxidase (CuAO) Inhibition
Aminoguanidine is a well-established inhibitor of diamine oxidase (DAO), also known as histaminase, which is a type of copper-containing amine oxidase (CuAO). nih.govnih.govmdpi.com This enzyme plays a role in the degradation of histamine (B1213489) and other diamines. mdpi.com The inhibitory effect of aminoguanidine on DAO is potent, with reported IC50 values around 30 µM and in some cases as low as 150 nM. mdpi.com
Kinetic studies have been conducted to understand the mechanism of DAO inhibition by aminoguanidine. nih.gov The high affinity of aminoguanidine for amine oxidases may be due to stabilization through conformational changes or the formation of a Schiff base with the enzyme's catalytic center. mdpi.com It is important to recognize that aminoguanidine's inhibitory action extends to other enzymes, and its use as a specific DAO inhibitor in research requires careful consideration of potential off-target effects. mdpi.com
Table 4: Diamine Oxidase (DAO) Inhibition by Aminoguanidine
| Inhibitor | Target Enzyme | Reported IC50 | Potential Mechanism | Reference |
|---|---|---|---|---|
| Aminoguanidine | Diamine Oxidase (DAO) | ~30 µM, ~150 nM | Formation of a Schiff base with the catalytic center. | mdpi.com |
Other Enzyme Inhibitory Potentials (e.g., Trypanothione (B104310) Reductase)
The inhibitory capacity of aminoguanidine derivatives extends to other enzymes, notably trypanothione reductase (TR), a key enzyme in the redox metabolism of trypanosomatid parasites like Leishmania. mdpi.comresearchgate.net This makes TR a promising target for the development of new anti-parasitic drugs. frontiersin.org
In silico and in vitro studies have shown that aminoguanidine hydrazones can exhibit significant antileishmanial activity, which is believed to be mediated through the inhibition of trypanothione reductase in the amastigote forms of the parasite. researchgate.net For example, aminoguanidine derivatives have demonstrated activity against Leishmania chagasi amastigotes with IC50 values ranging from 0.6 to 7.27 µM, which is comparable to the established drug pentamidine. mdpi.com The mechanism of the most promising of these compounds is thought to involve interaction with the active site of the trypanothione reductase enzyme, thereby disrupting the redox balance of the parasite. mdpi.com
Table 5: Trypanothione Reductase Inhibition by Aminoguanidine Derivatives
| Derivative Class | Parasite | IC50 | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Aminoguanidine hydrazones | Leishmania chagasi amastigotes | 0.6–7.27 µM | Interaction with the active site of trypanothione reductase. | mdpi.com |
Antimicrobial Activities and Underlying Mechanisms
Antibacterial Efficacy: Gram-Positive and Gram-Negative Strains
Aminoguanidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.govcore.ac.uk
Several studies have synthesized and evaluated various series of aminoguanidine derivatives, demonstrating their potent in vitro antibacterial effects. For instance, a series of aminoguanidine derivatives containing an acylhydrazone moiety showed significant activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov Within this series, derivative 3f was particularly effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Another compound, 3d, displayed broad-spectrum inhibitory capacity against eight different strains, with a notable MIC of 4 µg/mL against Bacillus subtilis. nih.gov
Another study focused on aminoguanidine derivatives incorporating 1,2,4-triazol moieties. nih.gov Compound 5f from this series was identified as a potent antibacterial agent with MIC values ranging from 2 to 8 µg/mL against a variety of strains including S. aureus, E. coli, S. epidermidis, B. subtilis, and even multi-drug resistant S. aureus and E. coli. nih.gov The proposed mechanism for this compound involves permeabilizing the bacterial membrane, leading to morphological changes and rapid cell death. nih.gov
The aminoguanidine scaffold itself is believed to contribute to the accumulation of these compounds in Gram-negative bacteria like E. coli. nih.gov Molecular docking studies have also suggested that the antibacterial activity of some derivatives may be due to the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR) or FabH. mdpi.comnih.gov Specifically, hydrogen bond interactions with residues like THR81 and hydrophobic interactions with residues like ALA246 of FabH have been implicated in the binding and inhibitory action of these compounds. nih.gov
Table 6: Antibacterial Activity of Aminoguanidine Derivatives
| Derivative/Series | Bacterial Strains | MIC (µg/mL) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Compound 3f (acylhydrazone derivative) | Staphylococcus aureus | 4 | Not specified | nih.gov |
| Compound 3d (acylhydrazone derivative) | Bacillus subtilis | 4 | Broad-spectrum inhibition | nih.gov |
| Compound 5f (1,2,4-triazol derivative) | S. aureus, E. coli, S. epidermidis, B. subtilis, MDR S. aureus, MDR E. coli | 2-8 | Membrane permeabilization | nih.gov |
| Derivative 27 | S. aureus, S. mutans, E. coli, C. albicans, MRSA | 1 (µM/mL) | Dihydrofolate reductase (DHFR) inhibition | mdpi.com |
| Tetralone derivatives | Gram-positive bacteria | 0.5-4 | Dihydrofolate reductase (DHFR) inhibition | mdpi.com |
Activity Against Multidrug-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Staphylococcus aureus)
Antifungal Activities Against Pathogenic Fungi
In addition to their antibacterial properties, aminoguanidine derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. nih.govnih.govresearchgate.netnih.gov A series of N-arylsulfonyl-3-acylindoles containing an aminoguanidine moiety were synthesized and evaluated for their in vitro antifungal activities against seven phytopathogenic fungi. nih.gov Compounds 5n and 5o from this series showed potent antifungal effects, comparable or superior to the commercial fungicide hymexazol (B17089) at a concentration of 100 μg/mL. nih.gov The structure-activity relationship studies indicated that the presence of electron-donating substituents was crucial for their antifungal activity. nih.gov Other studies have reported that aminoguanidine derivatives with 1,2,4-triazol moieties are also effective against Candida albicans. mdpi.com Furthermore, aminohydrazone derivatives have shown a broad spectrum of antifungal activities against various Candida species (including multidrug-resistant C. auris), Aspergillus species, Cryptococcus neoformans, and Rhizopus oryzae. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Aminoguanidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| N-arylsulfonyl-3-acylindoles (e.g., 5n, 5o) | Seven phytopathogenic fungi | More potent or comparable to hymexazol at 100 µg/mL. nih.gov |
| Aminoguanidine with 1,2,4-triazol | Candida albicans | Exhibited substantial antibacterial and antifungal activity. mdpi.com |
| Aminohydrazones | Candida spp., Aspergillus spp., C. neoformans, R. oryzae | Broad-spectrum antifungal activity. researchgate.net |
Antitubercular and Antimalarial Applications
The therapeutic potential of aminoguanidine derivatives extends to the treatment of tuberculosis and malaria. mdpi.comnih.govresearchgate.net Quinolone-tethered aminoguanidine molecules have shown notable anti-tuberculosis activity. mdpi.com In one study, a series of novel thiourea (B124793) derivatives with an aminoguanidine moiety were synthesized and tested against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds exhibited high antimycobacterial action, with compound BI-17 showing a MIC value of 1.3 µM and low cytotoxicity. researchgate.net
In the context of malaria, robenidine, an aminoguanidine-based veterinary drug, and its analogues have been investigated for their activity against Plasmodium falciparum, including multidrug-resistant strains. nih.gov These studies have led to the discovery of aminoguanidine derivatives with excellent in vitro activity against drug-resistant malaria. nih.gov
Antioxidant and Radical Scavenging Capabilities
Aminoguanidine and its derivatives possess significant antioxidant properties, which are attributed to their ability to scavenge various free radicals. scielo.brnih.govresearchgate.netmdpi.com
Aminoguanidine has been shown to be an effective scavenger of hydroxyl radicals (•OH). nih.gov Electron paramagnetic resonance studies have confirmed this hydroxyl radical scavenging ability. nih.gov Furthermore, aminoguanidine exhibits a dose-dependent protective effect against free radical-mediated protein damage. nih.gov The antioxidant capacity of aminoguanidine hydrazone derivatives has also been evaluated, with some derivatives showing high antioxidant potential comparable to Trolox, a vitamin E analog. scielo.brresearchgate.net
Certain aminoguanidine hydrazone derivatives have demonstrated the ability to scavenge nitric oxide (•NO) radicals. scielo.brresearchgate.net In one study, the derivative AGH-3, which contains an indole (B1671886) nucleus, showed significant •NO radical scavenging activity. scielo.brresearchgate.net While its initial inhibition was lower than the standard, Trolox, it demonstrated sustained scavenging activity over time. scielo.br The presence of different substituents on the aminoguanidine moiety appears to influence the radical scavenging activity. scielo.br
Table 3: Antioxidant and Radical Scavenging Activity of Aminoguanidine Derivatives
| Derivative Class | Radical Scavenged | Key Findings |
|---|---|---|
| Aminoguanidine | Hydroxyl radical (•OH) | Effective scavenger. nih.gov |
| Aminoguanidine Hydrazones (e.g., AGH-3) | DPPH•, ABTS•+, •NO | High antioxidant capacity, comparable to Trolox. scielo.brresearchgate.net |
Reactive Oxygen Species (ROS) Scavenging
Antiproliferative and Anticancer Potentials (In Vitro Models)
Aminoguanidine derivatives have emerged as a significant class of compounds in anticancer research, demonstrating notable potential in preclinical and in vitro settings. bohrium.com Their mechanism of action is multifaceted, involving the direct inhibition of cancer cell proliferation, interaction with genetic material, and modulation of key proteins involved in cell survival pathways.
A substantial body of in vitro research has demonstrated the efficacy of aminoguanidine derivatives in suppressing the growth of a wide array of human carcinoma cell lines.
Chalcone (B49325) derivatives incorporating an aminoguanidine unit have shown potent and selective antiproliferative effects. For instance, compound 5f , a chalcone-aminoguanidine hybrid, exhibited significant activity against human hepatocarcinoma cells, with IC50 values of 7.17 μM for HepG2 cells and 3.05 μM for SMMC-7721 cells. nih.gov
Similarly, aminoguanidine hydrazone derivatives have been evaluated for their antiproliferative capabilities. In a study of four such derivatives, AGH-3 , which contains an indole nucleus, was the most active, showing the highest antiproliferative effect against human kidney cancer cells (786-0) with a 50% growth inhibition (GI50) value of 6.3 μM. scielo.brresearchgate.net
Novel synthetic guanylhydrazones and aminoguanidine tetrahydropyran (B127337) derivatives have also been investigated. Six new compounds (designated 2–7) displayed potent anticancer activity against chronic myeloid leukemia (K562), human acute myeloid leukemia (HL-60), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (HT-29) cell lines. nih.govmdpi.com Another study on synthetic guanylhydrazones found that compounds 7, 11, 16, and 17 exhibited strong cytotoxic activity with IC50 values below 10 μmol L–1 against colon carcinoma (HCT-8), melanoma (MDA-MB-435), and glioblastoma (SF-295) cell lines. srce.hr
Furthermore, a series of 16 newly synthesized aminoguanidine derivatives featuring a thiazole (B1198619) ring were tested against several cancer cell lines. bohrium.comresearchgate.net Among these, compounds 3i, 3n, and 3p showed particularly promising antiproliferative effects against lung carcinoma (A549), breast cancer (MCF-7), and glioblastoma (U87-MG) cells. bohrium.comresearchgate.net
Table 1: Cell Growth Inhibition by Aminoguanidine Derivatives in Carcinoma Cell Lines
| Compound/Derivative | Cell Line | Activity Metric | Finding | Source(s) |
|---|---|---|---|---|
| Compound 5f | HepG2 (Hepatocarcinoma) | IC50 | 7.17 μM | nih.gov |
| SMMC-7721 (Hepatocarcinoma) | IC50 | 3.05 μM | nih.gov | |
| AGH-3 | 786-0 (Kidney Cancer) | GI50 | 6.3 μM | scielo.brresearchgate.net |
| Compounds 2-7 | K562, HL-60, MCF-7, HT-29 | IC50 | Micromolar range | nih.govmdpi.com |
| Compounds 7, 11, 16, 17 | HCT-8, MDA-MB-435, SF-295 | IC50 | < 10 μmol L⁻¹ | srce.hr |
| Compounds 3i, 3n, 3p | A549, MCF-7, U87-MG | - | Promising antiproliferative effect | bohrium.comresearchgate.net |
The anticancer effects of certain aminoguanidine derivatives are attributed to their ability to interact directly with DNA, leading to structural damage and the disruption of cellular processes. These interactions primarily occur through two mechanisms: intercalation and cleavage.
DNA Intercalation: Intercalation involves the insertion of a molecule, typically a planar aromatic system, between the base pairs of the DNA double helix. This action can distort the helical structure, interfering with replication and transcription. Biophysical studies on the aminoguanidine hydrazone derivative AGH-3 revealed its interaction with calf-thymus DNA (ctDNA), forming a fluorescent supramolecular complex. scielo.brresearchgate.net The binding constant (Kb) was determined to be 2.89 × 10³ M⁻¹, with the interaction mechanism identified preferentially as intercalation. scielo.brresearchgate.net Similarly, copper(II) complexes of pyridoxal-aminoguanidine were found to bind to ctDNA through an intercalative mode. researchgate.net While many topoisomerase II poisons act as intercalating agents, some ruthenium-based aminoguanidine derivatives were found to bind externally to the DNA helix. nih.gov
DNA Cleavage: Certain aminoguanidine derivatives possess the ability to cleave the phosphodiester backbone of DNA, causing single- or double-strand breaks. This damage can trigger apoptotic cell death. A study investigating 16 aminoguanidine-based small molecules found that several compounds could cleave and break the double helix structure of pBR322 plasmid DNA at high concentrations. researchgate.net Copper(II) complexes of a pyridoxal-aminoguanidine Schiff base also demonstrated promising cleavage of pUC19 supercoiled plasmid DNA, with one complex achieving approximately 99% cleavage activity. researchgate.netnih.gov Furthermore, tetrahydropyran derivatives 3 and 7 were shown to induce DNA damage in a manner similar to the standard chemotherapeutic drug etoposide, a known topoisomerase II inhibitor. mdpi.com
Table 2: DNA Interaction Mechanisms of Aminoguanidine Derivatives
| Compound/Derivative | DNA Target | Interaction Type | Key Finding | Source(s) |
|---|---|---|---|---|
| AGH-3 | ctDNA | Intercalation | Forms a fluorescent supramolecular complex (Kb = 2.89 × 10³ M⁻¹) | scielo.brresearchgate.net |
| Cu(II) complexes of pyridoxal-aminoguanidine | ctDNA | Intercalation | Binds to DNA with a binding constant comparable to ethidium (B1194527) bromide | researchgate.net |
| Cu(II) complexes of pyridoxal-aminoguanidine | pUC19 Plasmid DNA | Cleavage | Exhibits ~99% cleavage of supercoiled plasmid DNA | researchgate.netnih.gov |
| Various aminoguanidine-based small molecules | pBR322 Plasmid DNA | Cleavage | Capable of cleaving the DNA double helix at high concentrations | researchgate.net |
| Tetrahydropyran derivatives 3 and 7 | Cellular DNA | Damage | Induces DNA damage similar to etoposide | mdpi.com |
The B-cell lymphoma 2 (BCL-2) protein is a crucial anti-apoptotic regulator, and its overexpression is linked to tumor cell survival and resistance to chemotherapy. acs.org Targeting BCL-2 is a key strategy in cancer therapy. Certain aminoguanidine derivatives have been identified as inhibitors of this vital protein.
In a study that combined in silico analysis with in vitro testing, newly designed aminoguanidine-based small molecules were evaluated for their anticancer activities. researchgate.net Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) analysis revealed that compounds 3i and 3n have high inhibitory potential against the BCL-2 target protein. bohrium.comresearchgate.net This inhibition significantly suppressed the proliferation of cancer cells, a result that correlated well with the cytotoxic effects observed in MCF-7 and U87-MG cell lines. researchgate.net The strong affinity of these compounds for BCL-2 was further supported by computational models, which calculated high binding free energies. researchgate.net
DNA Interaction Mechanisms: Intercalation and Cleavage
Anti-inflammatory Properties
Aminoguanidine and its derivatives exhibit significant anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory cascade. These activities have been demonstrated in various in vitro models.
The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. nih.govresearchgate.net
Aminoguanidine has been shown to effectively block this pathway. In a study using rat articular chondrocytes stimulated with interleukin-1β (IL-1β), aminoguanidine inhibited the nuclear translocation of the NF-κB/p65 subunit. nih.gov This was achieved by preventing the phosphorylation of both IκBα and its upstream kinase, IKKβ, thereby suppressing the inflammatory response. nih.gov Other studies have corroborated that aminoguanidine's inhibition of NF-κB activity alleviates neuroinflammation. nih.gov This mechanism is crucial, as activated NF-κB triggers the production of numerous pro-inflammatory cytokines and enzymes. nih.gov
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in inflammation by catalyzing the production of prostaglandins. nih.gov The expression of COX-2 is often upregulated by pro-inflammatory signals, many of which are mediated by the NF-κB pathway.
Research has demonstrated that aminoguanidine derivatives can regulate the expression of COX-2. In IL-1β-stimulated rat chondrocytes, aminoguanidine dose-dependently decreased both the protein and gene expression levels of COX-2. nih.gov This effect is directly linked to its ability to block NF-κB signaling, as NF-κB is a key transcription factor for the COX-2 gene. nih.gov Molecular docking simulations of a naringenin-aminoguanidine derivative, DCHA , also indicated that its anti-inflammatory activity could be explained by the inhibition of the COX-2 enzyme. scielo.br Similarly, certain 1,2,4-triazine (B1199460) derivatives have been shown to inhibit the induction of COX-2 in THP-1 monocytes. unibs.it
Structure Activity Relationship Sar and Advanced Computational Studies of Aminoguanidine Derivatives
Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity
The biological activity of aminoguanidine (B1677879) derivatives is fundamentally linked to specific structural motifs that form the pharmacophore, the essential part of a molecule responsible for its biological action. The core aminoguanidine group is a primary feature, recognized for its polarity and ability to form hydrogen bonds with amino acid residues in biological targets. tandfonline.com This group is often combined with other moieties to enhance and diversify its pharmacological effects. bohrium.comresearchgate.net
Key pharmacophoric combinations include:
Acylhydrazone Moiety: The incorporation of an acylhydrazone group (-CONH-N=CH-) is a common strategy. brieflands.comnih.gov This moiety can readily form multiple hydrogen bonds with proteins, increasing the binding affinity of the derivative to its target. brieflands.com
Chalcone (B49325) Moiety: A series of aminoguanidine derivatives containing a chalcone structure have demonstrated potent antibacterial activity against a range of bacterial strains, including multidrug-resistant isolates. nih.govmdpi.com
1,2,4-Triazole (B32235) Ring: The integration of a 1,2,4-triazole ring into the aminoguanidine scaffold has been shown to produce compounds with significant antibacterial and antifungal activities. d-nb.infonih.govmdpi.com
Thiazole (B1198619) Ring: The synthesis of compounds containing both an aminoguanidine structure and a thiazole ring has yielded derivatives with promising anticancer effects. bohrium.comresearchgate.net
Hydrophobic Moieties: Analysis of SAR has revealed that combining the aminoguanidine group with a hydrophobic moiety, often in the form of an azomethine imine, is a common structural requirement for antibacterial activity. tandfonline.com Similarly, the tetralone scaffold, another hydrophobic group, has been used to create potent antibacterial agents. mdpi.com
The condensation of aminoguanidine with various aldehydes or ketones is a frequent synthetic route, creating conjugates that exhibit a broad spectrum of antibacterial and antifungal activities. nih.gov These findings underscore that the aminoguanidine core, in conjunction with diverse heterocyclic and hydrophobic extensions, forms a versatile and effective pharmacophore for a range of biological targets.
Impact of Chemical Substitution Patterns on Potency, Selectivity, and Biological Profile
For instance, in the pursuit of antibacterial agents, the aminoguanidine scaffold itself was found to aid the accumulation of compounds in Gram-negative E. coli. nih.gov The introduction of specific substituents onto the phenyl rings of these derivatives has a pronounced effect. The addition of a trifluoromethyl group to the benzene (B151609) ring was shown to increase antibacterial activity. nih.gov
Detailed SAR studies on benzyl (B1604629) and phenyl guanidine (B92328) derivatives have provided further insights:
A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m ) showed the highest potency against both S. aureus and E. coli. mdpi.com
Conversely, substituting a hydrogen with a methoxy (B1213986) group resulted in significantly reduced potency. mdpi.com
A 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative (10d ) was highly potent against S. aureus but markedly less active against E. coli, indicating that substitution patterns can modulate the spectrum of activity. mdpi.com
| Compound | Key Substitutions | Target Organism/Enzyme | Observed Activity/Potency (MIC) | Reference |
|---|---|---|---|---|
| 5f | Trifluoromethyl group on benzene ring; 1,2,4-triazole moiety | E. coli ATCC25922 | 2 µg/mL | nih.gov |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | S. aureus / E. coli | 0.5 µg/mL / 1 µg/mL | mdpi.com |
| 10d | 3-(4-trifluoromethyl)-benzyloxy | S. aureus / E. coli | 1 µg/mL / 16 µg/mL | mdpi.com |
| 1i, 1l, 1m | Iodine substitution on salicylidene ring | Cholinesterases (AChE/BuChE) | Potent and selective inhibition | researchgate.net |
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating the interactions between aminoguanidine derivatives and their biological targets at an atomic level. bohrium.comresearchgate.net These methods provide a deeper understanding of the binding mechanisms that underpin biological activity. bohrium.commdpi.com
Molecular docking studies have successfully elucidated the binding patterns of aminoguanidine derivatives with various enzymes. A prominent target for antibacterial aminoguanidines is the β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. brieflands.comnih.gov Docking simulations of the active compound 3d into the FabH receptor (PDB ID: 1HNJ) revealed specific and crucial interactions: nih.gov
Hydrogen Bonds: The C=O group of the acylhydrazone moiety acts as a hydrogen bond acceptor, while the NH2 group of the aminoguanidine core acts as a donor. These groups form critical H-bonds with the amino acid residues THR81 and GLY305 of the FabH enzyme. nih.gov The interaction with THR81 is particularly important as it is a key residue for the catalytic activity of FabH. nih.gov
Hydrophobic Interactions: The two phenyl rings of compound 3d engage in pi-hydrophobic interactions with residues such as LEU189, LEU191, and MET207. nih.gov Additionally, the tert-butyl group forms an alkyl hydrophobic interaction with the critical residues MET207 and ALA246, which helps to explain the compound's enhanced antibacterial activity. nih.gov
Other studies have identified dihydrofolate reductase (DHFR) as another potential target for aminoguanidine derivatives. mdpi.com Docking simulations showed that active compounds could bind effectively within the active site of S. aureus DHFR. mdpi.com For anticancer applications, derivatives have been docked into the binding site of the BCL-2 protein. bohrium.com These detailed analyses of ligand-enzyme interactions are vital for understanding the molecular basis of their pharmacological effects. mdpi.com
| Compound | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 3d | FabH | THR81, GLY305 | Hydrogen Bonding | nih.gov |
| LEU189, LEU191, MET207, ALA246, etc. | Pi-hydrophobic and Hydrophobic Force | nih.gov | ||
| MET207, ALA246 | Alkyl Hydrophobic Interaction (tert-butyl group) | nih.gov | ||
| 2D | Dihydrofolate Reductase (DHFR) | Not specified | Binding within active site | mdpi.com |
| 3i, 3n, 3p | BCL-2 | Not specified | Binding within active site | bohrium.com |
The insights gained from molecular docking and dynamics simulations serve as a foundation for predictive modeling and the rational design of new, more effective aminoguanidine derivatives. unimi.itacs.org By understanding which interactions are critical for high-affinity binding, medicinal chemists can purposefully design molecules that optimize these connections. unimi.it
This structure-based design approach has been successfully applied to aminoguanidine derivatives. For example, after identifying an active lead compound, modifications were focused on replacing an unsaturated ketone with an acylhydrazone moiety with the expectation that the C=N group would achieve better binding with the FabH enzyme. brieflands.com Similarly, after identifying the key interactions of compound 3d within the FabH active site, these findings provided a clear rationale for synthesizing new analogues with modified substituents to further enhance potency. nih.gov
Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are also employed to predict the binding free energies of newly designed compounds, allowing for a theoretical prescreening before undertaking complex synthesis. bohrium.com This predictive power accelerates the drug discovery process, enabling a more targeted and efficient search for novel therapeutic agents. acs.org
Analysis of Ligand-Enzyme Binding Interactions
Quantitative Structure-Activity Relationships (QSAR) for Aminoguanidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to find correlations between the physicochemical properties of compounds and their biological activities. nih.gov These models provide mathematical relationships that can predict the activity of newly designed molecules.
QSAR studies have been applied to aminoguanidine derivatives to guide their structural modification. In one study, substituted Schiff bases of 1-amino-3-hydroxyguanidine were analyzed for their cytotoxicity and antiviral activity against HIV-1. nih.gov The QSAR analysis revealed that the cytotoxicity of these compounds correlated well with their electronic and lipophilic parameters, such as the logarithm of the partition coefficient (log P). nih.gov These results provided clear guidelines for subsequent structural modifications aimed at minimizing cytotoxicity against host cells while potentially improving antiviral effects. nih.gov
Another QSAR study on a series of N-arylsulfonyl-3-acylindole derivatives, which include hydrazone structures similar to those in aminoguanidine compounds, identified key structural factors governing their nematicidal activity. acs.org The model showed that molecular mass had a negative correlation with bioactivity, while molecular polarity had a positive correlation. acs.org Such QSAR models are valuable tools that complement docking studies and provide a quantitative framework for the rational design of more potent and selective aminoguanidine derivatives.
Analytical Methodologies for the Characterization and Quantification of Aminoguanidine Derivatives
Spectroscopic Techniques (e.g., UV Spectrophotometry, Visible Spectroscopy)
Spectroscopic methods, particularly UV-Visible spectrophotometry, are fundamental in the analysis of aminoguanidine (B1677879) derivatives. These techniques are often used for quantification and to study the electronic properties of these compounds.
Aminoguanidine itself is non-chromophoric and thus does not exhibit significant absorbance in the UV-Visible region. rjptonline.org However, derivatization reactions can be employed to introduce a chromophore, enabling spectrophotometric detection. rjptonline.org For instance, a method involving the derivatization of aminoguanidine with p-nitrobenzaldehyde produces a yellow-colored product that can be assayed spectrophotometrically. rjptonline.org Another approach involves derivatization with 6-methyl-2-pyridine-carboxaldehyde, which forms a hydrazone detectable by ultraviolet spectroscopy at approximately 302 nm. google.com
The UV-Vis spectra of aminoguanidine derivatives can provide valuable information. For example, the spectra of mesoionic 1,2,4-triazolium-3-aminides, which are derivatives of triaminoguanidine, show a bathochromic shift (a shift to longer wavelengths) of the long-wavelength absorption maximum as the substituent on the acyl group changes. beilstein-journals.org This shift is attributed to a charge transfer between the amidinate moiety and the C(=O)Ar group. beilstein-journals.org
In studies involving the interaction of aminoguanidine hydrazone (AGH) derivatives with biological molecules like calf thymus DNA (ctDNA), UV-Vis absorption spectra are used to monitor complex formation. scielo.bramazonaws.com Changes in the absorbance band at 260 nm, which is characteristic of DNA, can indicate the strength of the interaction between the AGH derivative and ctDNA. scielo.br
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Ion Chromatography)
Chromatographic techniques are powerful tools for the separation, identification, and quantification of aminoguanidine and its derivatives in various matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose.
Given that aminoguanidine lacks a chromophore, direct UV detection in HPLC is challenging. rjptonline.org Therefore, pre-column or post-column derivatization is often necessary. A common derivatization agent is 1-Naphthyl isothiocyanate, which reacts with aminoguanidine to form a thiourea (B124793) derivative that is UV-active and can be detected at around 220 nm. rjptonline.orgrjptonline.org Another derivatization strategy involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) to form Fmoc derivatives of aminoguanidine and its adducts, which can then be separated by HPLC. researchgate.net
Several validated HPLC methods have been developed for the quantification of residual aminoguanidine in drug substances. rjptonline.orgrjptonline.org These methods typically utilize a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., ortho-phosphoric acid and triethylamine) and an organic modifier like methanol (B129727). rjptonline.org The purity of synthesized aminoguanidine derivatives is also routinely assessed by HPLC, often using a C18 column with a mobile phase of methanol and trifluoroacetic acid and a photodiode array (PDA) detector. scielo.bramazonaws.com
Ion chromatography (IC) with suppressed conductivity detection has also been successfully employed for the determination of residual aminoguanidine. researchgate.net This method utilizes an ion-exchange column and a mobile phase such as a dilute solution of methanesulfonic acid. researchgate.net
The following table summarizes key parameters of some reported HPLC methods for aminoguanidine analysis:
| Analyte | Derivatizing Agent | Column | Mobile Phase | Detection | Linearity Range | Reference |
| Aminoguanidine | 1-Naphthyl isothiocyanate | RP-18 | pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer/Methanol (gradient) | UV at 220 nm | 0.015 - 0.750 µg/ml | rjptonline.org |
| Aminoguanidine HCl | None | Phenomenex luna C18 | Ortho-phosphoric acid buffer/Methanol (90:10 v/v) | UV at 220 nm | 50 - 90 µg/ml | jgtps.com |
| Aminoguanidine Carbonate | None | Silica gel phase inversion C18 | Methanol/Ammonium sulfate (B86663) buffer | UV at 195-254 nm | Not specified | google.com |
| Aminoguanidine | 6-methyl-2-pyridinecarboxaldehyde | Radial compression C8 | Not specified | UV at 302 nm | 1 - 20 µg/ml (in plasma) | google.comresearchgate.net |
Electrochemical Methods (e.g., Cyclic Voltammetry, Square Wave Voltammetry)
Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive aminoguanidine derivatives. Cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used techniques.
The electrochemical behavior of aminoguanidine hydrazone (AGH) derivatives has been investigated using various electrodes. For instance, the aminoguanidine hydrazone derivative LQM10 exhibits a reversible oxidation peak in cyclic voltammetry experiments. scirp.orgscirp.org This oxidation is proposed to involve a two-electron, one-proton process leading to a quinone methide derivative. scirp.orgscirp.org The electrochemical response can be enhanced by modifying the electrode surface, for example, with carbon nanotubes (CNT) and polyamidoamine (PAMAM) dendrimers. scirp.orgscirp.org
The interaction of aminoguanidine derivatives with metal ions can also be studied using electrochemical techniques. The redox properties of copper(II) and iron(II)/(III) complexes with salicylidene aminoguanidine Schiff bases have been characterized by cyclic voltammetry. mdpi.comnih.gov These studies reveal that the complexation affects the redox potentials of the metal ions. For example, the Fe(III)/Fe(II) redox couple for a proline-modified salicylidene aminoguanidine complex was found to be at a lower potential compared to the unmodified ligand complex. mdpi.com
Square wave voltammetry has been utilized for the detection of aminoguanidine at a modified graphite (B72142) electrode. researchgate.netabechem.com A method using a graphite electrode modified with a theophylline (B1681296) hybrid polymer and copper oxide nanoparticles demonstrated a wide linear range for aminoguanidine detection. researchgate.netabechem.com
The table below presents some results from electrochemical studies of aminoguanidine derivatives:
| Compound/System | Technique | Electrode | Key Finding | Reference |
| LQM10 | Cyclic Voltammetry | Glassy Carbon Electrode (GCE), CNT-modified GCE | Reversible oxidation peak at +0.22 V. scirp.orgscirp.org | scirp.orgscirp.org |
| Iron complexes of Pro-SISC-Me | Cyclic Voltammetry | Not specified | Quasi-reversible Fe(III)/Fe(II) redox process with E1/2 = -0.32 V. mdpi.com | mdpi.com |
| Aminoguanidine | Square Wave Voltammetry | GCE-poly TP/CuO-NPs | Linear detection range of 9.9 to 610.3 µM. researchgate.netabechem.com | researchgate.netabechem.com |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural elucidation of aminoguanidine derivatives. Single-crystal X-ray diffraction allows for the determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds.
The crystal structure of a novel aminoguanidine derivative containing a thiazole (B1198619) ring has been resolved by single-crystal X-ray diffractometry, confirming its proposed structure. bohrium.comresearchgate.net Similarly, the structures of several aminoguanidinium salts of carboxylic acids have been determined, providing insights into their hydrogen bonding networks and conformations. researchgate.net
In a study of salicylidene-aminoguanidine reactions, single-crystal XRD was used to characterize the unexpected products, including a new polymorph of the ligand and a cocrystal containing both protonated and neutral forms of the Schiff base. mdpi.com Powder X-ray diffraction (PXRD) is also used to assess the crystallinity and phase purity of synthesized aminoguanidine derivatives and to determine if a series of related compounds are isostructural. scirp.org For example, PXRD patterns of lanthanide thiodipropionate hydrates containing aminoguanidine indicated that the complexes with lanthanum, praseodymium, neodymium, and samarium are isostructural. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including aminoguanidine derivatives, in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized compounds. scielo.bramazonaws.combohrium.combrieflands.comnih.govnih.gov
The chemical shifts, coupling constants, and integration of signals in ¹H NMR spectra provide detailed information about the proton environment in the molecule. For example, in the ¹H NMR spectrum of an aminoguanidine derivative containing an acylhydrazone moiety, the protons of the guanidyl group, aromatic rings, and the N=CH bond can be assigned to specific signals. brieflands.com Similarly, ¹³C NMR spectra provide information about the carbon skeleton of the molecule. scielo.bramazonaws.combrieflands.com
Nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy has been used to study the tautomeric equilibria, pKa values, and protonation sites of N-hydroxy-N'-aminoguanidine derivatives. nih.govacs.org This technique is particularly useful for compounds with multiple nitrogen atoms, providing direct insight into their electronic environment.
Method Validation and Analytical Performance Assessment
For the reliable use of any analytical method in quality control or research, it is essential to perform a thorough validation to demonstrate its suitability for the intended purpose. Method validation for the analysis of aminoguanidine derivatives is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). jgtps.com
The key parameters assessed during method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. rjptonline.orgresearchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rjptonline.orgrjptonline.orgresearchgate.netjgtps.com The linearity is usually expressed by the correlation coefficient (R²). rjptonline.orgjgtps.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rjptonline.orgjgtps.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovery is calculated. rjptonline.orgjgtps.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rjptonline.orgrjptonline.orgjgtps.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, or days. rjptonline.orgjgtps.com
Validated HPLC and IC methods for the determination of aminoguanidine have demonstrated good performance in terms of these parameters, making them suitable for routine analysis. rjptonline.orgrjptonline.orgresearchgate.netjgtps.com
Future Perspectives and Emerging Research Trajectories for Aminoguanidine Derivatives
Design of Multi-Targeting Aminoguanidine (B1677879) Derivatives
The development of multi-target-directed ligands (MTDLs) represents a significant shift in drug design, moving away from the "one molecule, one target" paradigm. Aminoguanidine derivatives are well-suited for this approach due to their structural versatility. researchgate.net Scientists are designing new aminoguanidine-based compounds that can simultaneously interact with multiple biological targets involved in a single disease or in comorbid conditions. For instance, researchers have explored hydrazone and N-acylhydrazone derivatives of aminoguanidine as potential multi-target ligands for neurodegenerative diseases by targeting cholinesterases and β-secretase activity. researchgate.net This strategy aims to enhance therapeutic efficacy and potentially reduce the likelihood of drug resistance.
A notable area of interest is the creation of aminoguanidine derivatives that combine different pharmacophores to address complex diseases like cancer and bacterial infections. nih.govtandfonline.com For example, novel pyrazole (B372694) derivatives with a benzo[d]thiazole moiety containing an aminoguanidine unit have been synthesized and evaluated for their apoptosis-promoting effects in cancer cells. tandfonline.com Similarly, combining the aminoguanidine fragment with 1,2,4-triazole (B32235) moieties has led to the development of new antibacterial agents with broad-spectrum activity. nih.govd-nb.infonih.gov
Exploration of Aminoguanidine as Bioisosteres in Pharmaceutical Design
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. ipinnovative.comdrughunter.com Aminoguanidine is increasingly being explored as a bioisostere for other functional groups to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. ijisrt.comnih.gov Its chemical stability and heat resistance make it an attractive candidate for bioisosteric replacement in pharmaceutical production. ijisrt.com
The application of aminoguanidine as a bioisostere can help address challenges such as poor solubility, metabolic instability, and off-target toxicity. drughunter.comnih.gov For example, aminoguanidine hydrazones (AGHs) and their bioisosteres, thiosemicarbazones (TSCs), have been investigated for their antiprotozoal effects, demonstrating the potential of such substitutions in developing new treatments for diseases like leishmaniasis. nih.gov This approach allows for the fine-tuning of a molecule's properties to enhance its therapeutic profile. ipinnovative.com
Development of New Aminoguanidine-Based Ligands and Coordination Complexes
The aminoguanidine structure, with its chain of three nitrogen and one carbon atoms, serves as a versatile starting point for a wide variety of cyclizations, making it a valuable tool in heterocyclic chemistry. at.ua This has led to the development of new aminoguanidine-based ligands for the formation of coordination complexes with various metal ions. These complexes often exhibit unique biological activities that are distinct from the free ligands.
Recent research has focused on synthesizing and characterizing transition metal complexes with aminoguanidine-based ligands. For example, new transition metal(II) complexes of Mn(ΙΙ), Fe(ΙΙ), Co(ΙΙ), and Ni(ΙΙ) have been synthesized from aminoguanidine and 3-hydroxy-2-naphthoic acid ligands. tandfonline.com Similarly, unusual anionic zinc(II) and cadmium(II) coordination complexes have been created using a bioactive ligand, 1,3-bis(5-bromo-2-hydroxyphenyl-methylideneamino)guanidine hydrochloride. rsc.orgresearchgate.net These complexes have shown potential in various applications, including as antimicrobial and antitumor agents. tandfonline.comrsc.org The study of these coordination complexes opens up new perspectives in coordination chemistry and their potential biological implications. rsc.org
Repositioning of Existing Aminoguanidine Derivatives for Novel Therapeutic Applications
Drug repositioning, or finding new therapeutic uses for existing drugs, offers a faster and more cost-effective alternative to traditional drug development. researchgate.net Several aminoguanidine derivatives, some of which may have been investigated for other purposes, are now being re-evaluated for new therapeutic applications. mdpi.com This strategy leverages the known safety and pharmacokinetic profiles of these compounds to accelerate their clinical development for new indications. researchgate.net
For instance, aminoguanidine itself, initially studied for its role in diabetic complications, is being explored for its potential in other areas. researchgate.net The identification of older amidrazone and aminoguanidine drugs with new therapeutic targets suggests that these derivatives may be a valuable source of new therapeutic substances. mdpi.com This approach of "drug repositioning" can unlock hidden therapeutic potential within the existing chemical space of aminoguanidine derivatives.
Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of aminoguanidine derivatives has been a subject of extensive research, with various methods being developed and refined over the years. at.ua Future efforts are focused on advancing these synthetic methodologies to improve efficiency, yield, and sustainability. This includes the development of one-pot synthesis protocols, the use of more environmentally friendly solvents and reagents, and the application of novel catalytic systems.
Several methods for synthesizing aminoguanidine derivatives, such as the cyclization of aminoguanidine bicarbonate, have been widely described. ijisrt.com Researchers are continually working on consolidating existing methods and discovering new reactions to expand the diversity of accessible aminoguanidine derivatives. at.ua For example, new synthetic routes for creating aminoguanidine derivatives containing acylhydrazone or 1,2,4-triazol moieties have been reported, leading to compounds with potent antibacterial activities. nih.govnih.govd-nb.info These advancements are crucial for the cost-effective and environmentally conscious production of new drug candidates.
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govmdpi.comemanresearch.orgnih.gov These computational tools are being increasingly applied to the design of novel aminoguanidine derivatives with desired biological activities and physicochemical properties. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. nih.govresearchgate.net
By using techniques like high-throughput virtual screening and generative models, researchers can explore a vast chemical space to design new aminoguanidine derivatives with enhanced potency and selectivity. nih.gov Molecular docking studies, often guided by ML models, can help in understanding the binding interactions between aminoguanidine derivatives and their biological targets, thereby facilitating structure-based drug design. nih.gov The application of AI and ML is expected to significantly accelerate the discovery and optimization of new aminoguanidine-based therapeutics. emanresearch.org
Q & A
Basic Research Questions
Q. What are the foundational synthetic methodologies for aminoguanidine derivatives, and how do reaction conditions influence product purity?
- Methodological Answer : Aminoguanidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, aminoguanidine bicarbonate can react with carbonyl compounds (e.g., aldehydes) under acidic conditions to form hydrazone complexes. Reaction parameters like pH (optimal range: 4–6), temperature (40–80°C), and solvent polarity (e.g., ethanol vs. DMF) critically affect yield and purity. Post-synthesis purification often involves recrystallization or column chromatography, with HPLC validation recommended to confirm structural integrity .
Q. How can researchers characterize the coordination chemistry of aminoguanidine derivatives with transition metals?
- Methodological Answer : Coordination modes (monodentate vs. bidentate) are determined using spectroscopic techniques:
- FT-IR : Identifies shifts in N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretching frequencies upon metal binding.
- X-ray crystallography : Resolves bond lengths and angles (e.g., Ni–N bonds ≈ 1.8–2.1 Å in Ni²⁺ complexes) to confirm geometry (octahedral vs. square planar) .
- Magnetic susceptibility : Used for paramagnetic complexes (e.g., Co²⁺, Fe³⁺) to assess spin states .
Q. What are the standard protocols for evaluating the thermal stability of aminoguanidine-based complexes?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition stages. For example, aminoguanidine sulfate shows stability up to 200°C, with mass loss at 250–300°C corresponding to SO₄²⁻ release. Differential scanning calorimetry (DSC) complements TGA by detecting phase transitions (e.g., endothermic peaks at melting points) .
Advanced Research Questions
Q. How can contradictory data on aminoguanidine’s role in advanced glycation end-product (AGE) inhibition be resolved?
- Methodological Answer : Contradictions arise from varying experimental models (in vitro vs. in vivo) and dosage regimes. To reconcile discrepancies:
- Dose-response studies : Compare IC₅₀ values across models (e.g., IC₅₀ = 50 μM in INS-1 β-cells vs. 100 μM in rat kidneys) .
- Mechanistic profiling : Use fluorescence assays (e.g., AGE-specific fluorescence at 370/440 nm) to distinguish direct chemical quenching from enzymatic inhibition (e.g., SSAO blockade) .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity .
Q. What computational strategies optimize the design of aminoguanidine-derived EGFR inhibitors for hepatocellular carcinoma?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen derivatives against EGFR’s ATP-binding pocket (PDB: 1M17). Prioritize compounds with ΔG ≤ -9 kcal/mol .
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values from MTT assays. For benzothiazole derivatives, a ClogP ≤ 3 enhances water solubility .
- MD simulations : Validate binding stability (RMSD ≤ 2 Å over 100 ns) and hydrogen-bond retention (e.g., with Lys721) .
Q. How do structural modifications of aminoguanidine impact its chelation efficiency in anticorrosion nanocomposites?
- Methodological Answer :
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance metal-binding affinity. Epoxy-NiCo₂O₄ nanocomposites with nitro-aminoguanidine show 95% corrosion inhibition (vs. 80% for unmodified analogs) in salt-spray tests .
- Synchrotron XRD : Maps crystallographic changes (e.g., lattice expansion) during chelation .
- Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance (Rct ≥ 10⁵ Ω·cm² indicates high efficiency) .
Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of aminoguanidine derivatives?
- Answer : Use nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) to calculate EC₅₀/IC₅₀. For multi-dose studies, apply ANOVA with Tukey post-hoc tests (α = 0.05). Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .
Q. How should researchers address reproducibility challenges in synthesizing aminoguanidine-metal complexes?
- Answer :
- Standardize protocols : Document stoichiometric ratios (e.g., 1:2 metal:ligand for Cu²⁺), pH (±0.1 units), and inert atmospheres (N₂/Ar) .
- Interlab validation : Share samples with ≥2 independent labs for XRD and NMR cross-verification .
- Open data : Publish raw spectra and crystallographic files (CIF) in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
